molecular formula C10H14N2 B8404512 5-Ethylaminoisoindoline CAS No. 127168-69-8

5-Ethylaminoisoindoline

Cat. No.: B8404512
CAS No.: 127168-69-8
M. Wt: 162.23 g/mol
InChI Key: OPDRTCFCXGVBKV-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry Research

Nitrogen-containing heterocyclic compounds are fundamental to organic chemistry and are pervasively found in nature and synthetic materials. nih.govbldpharm.com These structures are integral to a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. sigmaaldrich.com The study of these compounds is a major focus of medicinal chemistry, as they are a common feature in many approved drugs. In fact, over half of all FDA-approved drugs contain nitrogen heterocycles. nih.gov

The isoindoline (B1297411) scaffold, being a prominent member of this class, is a key building block in the synthesis of more complex molecules. mdpi.com The introduction of various substituents, such as the ethylamino group in 5-Ethylaminoisoindoline, allows for the fine-tuning of the molecule's physicochemical properties, such as its polarity, basicity, and ability to form hydrogen bonds. These modifications are crucial for tailoring the molecule for specific applications, from pharmaceutical agents to materials science. biorxiv.org

Significance of the Isoindoline Core in Advanced Chemical Systems

The isoindoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in bioactive compounds. researchgate.net This recurrence is due to its ability to present substituents in a well-defined three-dimensional arrangement, allowing for specific interactions with biological targets like enzymes and receptors.

Substituted isoindolines have demonstrated a remarkable range of biological activities, including:

Antitumor properties mdpi.com

Selective serotonin (B10506) reuptake inhibition mdpi.com

Antihypertensive effects mdpi.com

Cytotoxic activity mdpi.com

A notable application of the isoindoline scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. nih.govbeilstein-journals.org The isoindoline-1,3-dione moiety, closely related to isoindoline, is a common component of ligands that bind to the E3 ligase cereblon (CRBN). mdpi.com This has positioned isoindoline derivatives at the forefront of this cutting-edge therapeutic modality.

In materials science, isoindoline derivatives have been investigated for their potential in developing organic electronics due to their unique electronic characteristics. ua.es

Overview of Research Trajectories for Alkylamino-Substituted Isoindolines

The introduction of an alkylamino substituent onto the isoindoline core, as seen in this compound, significantly influences the molecule's properties and potential applications. Research on alkylamino-substituted isoindolines has generally followed several key trajectories:

Modulation of Pharmacological Activity: The nature of the alkylamino group can have a profound impact on the biological activity of the isoindoline derivative. For instance, studies on isoindoline-1,3-dione derivatives have shown that the type of amine moiety can affect their affinity for targets like phosphodiesterase 10A (PDE10A) and serotonin receptors, which are relevant for developing potential antipsychotics. researchgate.net

Linkers in Bifunctional Molecules: In the context of PROTACs and other bifunctional molecules, alkylamino groups on the isoindoline ring can serve as attachment points for linkers that connect the isoindoline moiety to a ligand for a target protein. The length and composition of these linkers are critical for the efficacy of the resulting bifunctional molecule. nih.gov

Synthesis of Novel Derivatives: The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery and materials science. General synthetic routes to isoindoline derivatives often involve multi-step processes, including condensation reactions. smolecule.com For example, the synthesis of substituted isoindolines can be achieved through the reaction of 2-(bromomethyl)benzaldehydes with primary amines. ua.es

While detailed research findings specifically for this compound are limited, the established importance of the isoindoline core and the versatile role of alkylamino substituents firmly place it within a significant and active area of chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 127168-69-8
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Canonical SMILES CCNc1ccc2c(c1)CNC2

Data is based on computational predictions and database entries, as experimental data is not widely available.

Table 2: Examples of Bioactive Isoindoline Derivatives

CompoundCore StructureTherapeutic Area/ApplicationReference
LenalidomideIsoindolin-1-one (B1195906)Multiple Myeloma mdpi.com
ChlorthalidoneIsoindolin-1-oneHypertension, Edema mdpi.com
MazindolIsoindolineObesity mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127168-69-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-ethyl-2,3-dihydro-1H-isoindol-5-amine

InChI

InChI=1S/C10H14N2/c1-2-12-10-4-3-8-6-11-7-9(8)5-10/h3-5,11-12H,2,6-7H2,1H3

InChI Key

OPDRTCFCXGVBKV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(CNC2)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethylaminoisoindoline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 5-Ethylaminoisoindoline, the primary strategic disconnections involve the isoindoline (B1297411) ring and the exocyclic ethylamino group.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Amination. The primary disconnection is the C-N bond of the ethylamino group. This suggests a precursor such as a 5-aminoisoindoline, which could be ethylated, or a 5-haloisoindoline that could undergo a cross-coupling reaction with ethylamine (B1201723). The isoindoline ring itself is then disconnected across the two benzylic C-N bonds, leading back to a 1,2-disubstituted benzene (B151609) derivative, such as a phthalaldehyde, phthalic acid, or o-xylene derivative bearing a suitable functional group at the 4-position (e.g., a nitro or amino group).

Pathway B: Early-Stage Amination. In this approach, the ethylamino group is installed on the aromatic ring at an earlier stage. The isoindoline ring is disconnected first, leading to a 4-ethylaminophthalic acid derivative or a 4-ethylaminophthalonitrile. These precursors already contain the required ethylamino moiety, and the subsequent key step is the formation of the heterocyclic ring.

These strategies guide the selection of starting materials and the sequence of reactions required to assemble the target molecule.

Precursor Synthesis and Elaboration Pathways

The successful synthesis of this compound hinges on the efficient preparation of key precursors that can be elaborated into the final heterocyclic structure.

Substituted phthalic acid derivatives are versatile precursors for isoindoline synthesis. researchgate.net The synthesis often begins with a commercially available substituted toluene or xylene. For instance, a plausible route to a key intermediate like 4-nitrophthalic acid involves the oxidation of 4-nitro-o-xylene. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid under harsh conditions.

Alternatively, functional group interconversion on a pre-existing phthalic acid derivative can be employed. The resulting 4-substituted phthalic acid or its corresponding anhydride can then serve as a scaffold for further modifications.

The introduction of the ethylamino group onto the benzene ring can be accomplished via several standard organic transformations. The choice of method depends on the precursor available from the previous step.

Reductive Amination: If the precursor is a 4-aminophthalic derivative (obtained, for example, by the reduction of a 4-nitrophthalic derivative), it can undergo reductive amination with acetaldehyde (B116499) (CH₃CHO). In this one-pot reaction, the primary amine reacts with the aldehyde to form an intermediate imine, which is then reduced in situ to the secondary ethylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). openstax.org

N-Alkylation: A more direct, though potentially less selective, method is the direct alkylation of the 4-amino precursor with an ethylating agent like ethyl iodide or ethyl bromide. science-revision.co.uk This reaction is typically carried out in the presence of a weak base to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. science-revision.co.uk

MethodReagentsKey Features
Reductive Amination 4-Amino Precursor, Acetaldehyde, Reducing Agent (e.g., NaBH₃CN)Generally provides higher selectivity for the secondary amine; one-pot procedure.
Direct N-Alkylation 4-Amino Precursor, Ethyl Halide (e.g., C₂H₅I), Base (e.g., K₂CO₃)Simple procedure but risks over-alkylation, leading to a mixture of products. science-revision.co.uk

The final and crucial step is the formation of the isoindoline ring. The strategy for this cyclization is dictated by the nature of the precursor.

One of the most robust methods involves the cyclization and subsequent reduction of a phthalimide (B116566) derivative. The precursor, such as 4-ethylaminophthalic acid, is first converted to the corresponding N-substituted phthalimide. This is typically achieved by condensation with a primary amine, though in this specific intramolecular context, the functional groups for the ring are already present. The diacid can be reacted with a dehydrating agent or converted to the anhydride, which then reacts with an ammonia source to form the phthalimide ring system.

The key step is the reduction of the two carbonyl groups of the resulting 4-ethylaminophthalimide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required to reduce the stable amide carbonyls to methylene (B1212753) (CH₂) groups, thus forming the desired isoindoline ring. openstax.org

An alternative strategy involves the reductive cyclization of a 4-ethylaminophthalonitrile. The two nitrile groups can be catalytically hydrogenated, which leads to the in-situ formation of aminomethyl groups that cyclize to form the isoindoline ring.

Catalyst Systems and Reaction Condition Optimization

Modern synthetic chemistry heavily relies on catalytic systems to improve efficiency, selectivity, and sustainability. The synthesis of isoindoline derivatives has benefited significantly from the development of advanced catalysts, particularly those based on transition metals. researchgate.netabo.fi

Transition metal catalysis offers powerful methods for forming the C-N bonds necessary for both the introduction of the ethylamino group and the potential closure of the isoindoline ring. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. It could be hypothetically applied to couple ethylamine directly with a 4-halo-substituted precursor, such as 4-bromophthalonitrile or diethyl 4-bromophthalate. The optimization of this reaction requires careful selection of the palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu).

Catalytic C-H Amination: More advanced strategies involve the direct functionalization of C-H bonds. Rhodium and cobalt catalysts have been utilized for the intramolecular C-H amination/alkenylation to construct indole and isoindole skeletons. osi.lvmdpi.com Such a strategy could be envisioned where a precursor with an ortho-alkenyl group and an amine undergoes a transition metal-catalyzed cyclization. researchgate.net

The table below summarizes representative catalyst systems used in the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of this compound precursors.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
C-N Cross-Coupling Pd₂(dba)₃XantphosCs₂CO₃Toluene80-110
C-N Cross-Coupling Pd(OAc)₂BINAPNaOtBuDioxane100
Intramolecular C-H Functionalization [RhCp*Cl₂]₂---AgSbF₆DCE60-100
Reductive Amination Ni or Co------Methanol25-50

Optimization of these parameters—including catalyst loading, reaction time, and temperature—is critical to achieving high yields and purity of the desired product. While transition metal-free pathways exist, catalytic methods often provide superior efficiency and functional group tolerance. rsc.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis and providing access to enantiomerically enriched molecules. nih.gov In the context of isoindoline synthesis, organocatalysts such as chiral phosphoric acids, thioureas, and bifunctional catalysts have been investigated for their ability to promote key bond-forming reactions with high stereocontrol. nih.govmdpi.com

One notable approach involves the use of bifunctional organocatalysts, such as Takemoto's catalyst, in cascade reactions. mdpi.com For instance, the reaction of an α-amido sulfone derived from a 2-formyl benzoate with a suitable nucleophile can be effectively catalyzed to produce substituted isoindolinones. mdpi.com The bifunctional nature of the catalyst is crucial, as it not only facilitates the key stereodetermining step, such as a Mannich or aza-Henry reaction, but also promotes the subsequent cyclization to form the isoindolinone ring. mdpi.com This methodology has shown success in synthesizing hybrid molecules, for example, linking a pyrazole ring to the 3-position of the isoindolinone core with high enantioselectivity (up to 89% ee). mdpi.com

Chiral phase-transfer catalysts (PTCs), typically chiral ammonium salts, are also employed in the asymmetric synthesis of isoindolinone derivatives. mdpi.comnih.gov These catalysts operate by forming a chiral ion pair with a reactive intermediate, thereby directing the approach of the electrophile to create a new stereocenter with high fidelity. While effective, in some cascade reactions leading to complex isoindolinones, bifunctional organocatalysts have proven to be more effective than traditional PTCs. mdpi.com

The development of these organocatalytic methods provides a valuable platform for the synthesis of chiral isoindoline derivatives, which could be adapted for the production of chiral analogs of this compound.

Solvent Selection and Temperature Control Regimes

The selection of an appropriate solvent and the precise control of reaction temperature are critical parameters that significantly influence the outcome of synthetic transformations, including yield, reaction rate, and selectivity. In the synthesis of isoindolinone derivatives, extensive optimization of these conditions is often necessary to achieve desired results. nih.govnih.gov

Temperature control is equally crucial. Lowering the reaction temperature can enhance enantioselectivity in asymmetric reactions by increasing the energy difference between diastereomeric transition states. In the development of an organocatalytic domino sequence, decreasing the temperature from room temperature to 0 °C and further to -20 °C resulted in improved yields and enantioselectivities. nih.gov Conversely, in some reactions, elevated temperatures are required to overcome activation energy barriers. In a reported synthesis of isoindolin-1-ones, increasing the temperature to 50 °C under conventional heating led to an excellent yield of 93%. nih.gov

Table 1: Effect of Temperature on Isoindolin-1-one (B1195906) Synthesis

Entry Temperature (°C) Yield (%)
1 50 93
2 30 Lower
3 Room Temp Lower

Data synthesized from a study on ultrasonic-assisted synthesis, showing the impact of temperature on product yield under conventional heating. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound often resides in only one of its enantiomers. chim.it Consequently, significant research has been dedicated to developing stereoselective methods for constructing chiral isoindoline frameworks.

Asymmetric catalysis, utilizing chiral transition-metal complexes or organocatalysts, is a highly efficient strategy for synthesizing enantioenriched isoindolines. nih.govchinesechemsoc.org A prominent example is the palladium-catalyzed asymmetric intramolecular allylic C–H amination. This method allows for the direct construction of the chiral isoindoline backbone from an o-allylbenzylamine precursor. chinesechemsoc.org By employing a palladium catalyst in conjunction with a chiral phosphoramidite ligand and a quinone as an oxidant, a variety of substituted chiral isoindolines can be obtained in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org

The key to this transformation is the ability of the chiral ligand to control the stereochemistry of the C-N bond formation. Despite challenges such as the potential for Lewis basic amines to chelate with the palladium catalyst, this approach offers a step- and atom-economical route to valuable chiral building blocks. chinesechemsoc.org

Table 2: Examples of Asymmetric Catalysis in Isoindoline Synthesis

Catalyst System Ligand Yield (%) Enantiomeric Excess (ee %)
Palladium Chiral Phosphoramidite up to 98 up to 98
Rh, Ir, Cu, Mg, Ni Complexes Various Chiral Ligands Varies Varies

Data derived from studies on palladium-catalyzed asymmetric amination and reviews on catalytic asymmetric synthesis. nih.govchinesechemsoc.org

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry during synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of chiral isoindolinones, (R)-phenylglycinol has been used as a chiral auxiliary. chim.itresearchgate.net Condensation of (R)-phenylglycinol with 2-formylbenzoic acid produces a tricyclic γ-lactam as a single diastereoisomer. chim.it This intermediate can then serve as a precursor to N-acyliminium ions, which can react with various nucleophiles. Subsequent removal of the phenylglycinol auxiliary, for which a novel method using concentrated sulfuric acid has been developed, affords the non-racemic 3-substituted isoindolinone without loss of stereochemical integrity. researchgate.net

Another effective chiral auxiliary is N-tert-butylsulfinamide. acs.org This approach involves the synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones from methyl 2-formylbenzoates. Deprotonation of these compounds followed by alkylation proceeds with high diastereoselectivity, providing a versatile route to a range of 3-substituted isoindolinones. acs.org

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. This can be achieved by utilizing substrate control, where existing stereocenters in the molecule direct the formation of new ones, or by reagent control, where a chiral reagent or catalyst influences the stereochemical outcome.

A synergistic approach combining palladium and Brønsted acid catalysis has been shown to enable the diastereoselective cyclization of chiral sulfinamides to produce chiral isoindolines with high diastereoselectivities. organic-chemistry.org In this method, the chirality present in the sulfinamide group directs the formation of the new stereocenter during the cyclization process.

Multicomponent reactions, such as the Povarov reaction, can also be employed for the diastereoselective synthesis of complex heterocyclic systems containing an isoindoline moiety. The reaction between anilines, alkenes, and 2-formylbenzoic acid, catalyzed by a deep eutectic solvent like ChCl/ZnCl2, can afford isoindoloquinolines with high diastereoselectivity. nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs), continuous flow chemistry offers significant advantages over traditional batch processing. pharmasalmanac.comaurigeneservices.com Flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors. pharmasalmanac.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, safety, and product consistency. aurigeneservices.com

The application of flow chemistry to the synthesis of heterocyclic compounds, including indolines, has demonstrated its potential for scalable synthesis. researchgate.net For example, a two-step flow process has been developed for the synthesis of indoline derivatives involving a reductive cyclization followed by N-alkylation, avoiding the isolation of intermediates. researchgate.net The initial reduction can be performed in a continuous-flow reactor, such as an H-Cube™, using a heterogeneous catalyst. researchgate.net

Key benefits of adopting a continuous flow process for the synthesis of a target like this compound include:

Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time, which is particularly important for highly exothermic or potentially unstable reactions. pharmasalmanac.comscitube.io

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, enabling better temperature control and preventing the formation of hot spots. pharmasalmanac.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. aurigeneservices.com

Automation and Integration: Flow systems can be fully automated and integrated with in-line analytical tools (Process Analytical Technology, PAT) for real-time monitoring and control, ensuring consistent product quality. pharmasalmanac.com

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, enabling a more efficient, safer, and economically viable manufacturing route.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores the theoretical application of these principles to establish a greener synthetic route for this compound, moving away from traditional methods that may involve hazardous reagents, harsh conditions, and significant waste generation.

A plausible traditional synthesis of this compound could start from 5-nitroisoindoline. This would typically involve a two-step process: the reduction of the nitro group to an amine, followed by the ethylation of the resulting 5-aminoisoindoline.

Traditional Synthetic Route (Hypothetical):

Reduction of 5-Nitroisoindoline: A common method for the reduction of a nitro group is the use of a metal catalyst such as palladium on carbon (Pd/C) with hydrazine hydrate in a solvent like ethanol. While effective, hydrazine is highly toxic and carcinogenic.

Ethylation of 5-Aminoisoindoline: The resulting 5-aminoisoindoline could then be ethylated using an alkylating agent like ethyl iodide or diethyl sulfate. These reagents are often toxic, and the reaction may require a strong base and could lead to the formation of byproducts.

In contrast, a greener approach would focus on improving atom economy, using safer reagents and solvents, and increasing energy efficiency.

Greener Synthetic Route (Hypothetical):

A more environmentally friendly approach could involve a one-pot reductive amination of a suitable precursor. For instance, starting from a commercially available isoindoline derivative that can be converted to 5-formylisoindoline.

Catalytic Reductive Amination: 5-Formylisoindoline could undergo a direct reductive amination with ethylamine in the presence of a green reducing agent and a catalyst. Catalytic hydrogenation using molecular hydrogen (H₂) and a reusable catalyst (e.g., nickel or palladium) is an excellent green alternative. frontiersin.orgnih.gov This method is highly atom-economical as the only byproduct is water. The reaction can often be carried out in greener solvents like ethanol or even water, under milder conditions. sigmaaldrich.com

Application of Green Chemistry Principles:

The following table compares the hypothetical traditional and greener synthetic routes for this compound based on the twelve principles of green chemistry:

Green Chemistry PrincipleTraditional Route AssessmentGreener Route (Reductive Amination) Assessment
1. Prevention Generates hazardous waste from reducing and alkylating agents.Minimizes waste by utilizing a highly atom-economical reaction.
2. Atom Economy Lower atom economy due to the use of stoichiometric reagents like hydrazine and ethyl iodide.High atom economy, with most atoms from the reactants incorporated into the final product. um-palembang.ac.idwikipedia.orgrsc.org
3. Less Hazardous Chemical Syntheses Employs toxic and carcinogenic hydrazine and hazardous alkylating agents.Uses less hazardous reagents like ethylamine and molecular hydrogen. frontiersin.orgnih.gov
4. Designing Safer Chemicals The final product is the same, but the synthetic process involves more hazardous materials.The synthetic pathway is inherently safer.
5. Safer Solvents and Auxiliaries May use volatile organic compounds (VOCs).Can be performed in greener solvents like ethanol or water. neuroquantology.comresearchgate.netwikipedia.org
6. Design for Energy Efficiency May require heating for both reduction and alkylation steps.Catalytic reactions often proceed at lower temperatures and pressures, reducing energy consumption.
7. Use of Renewable Feedstocks Starting materials may be derived from petrochemical sources.Solvents like bio-ethanol can be from renewable resources. sigmaaldrich.com
8. Reduce Derivatives A two-step process involving an intermediate that needs to be isolated.A one-pot reaction avoids the need for protection and deprotection steps, reducing synthetic steps. researchgate.net
9. Catalysis May use stoichiometric reducing agents.Relies on efficient and reusable catalysts. jetir.org
10. Design for Degradation Not directly related to the synthesis but the overall lifecycle of the product.Not directly related to the synthesis but the overall lifecycle of the product.
11. Real-time Analysis for Pollution Prevention Batch processing may have delayed analysis.Flow chemistry setups, often used in catalytic hydrogenations, allow for real-time monitoring.
12. Inherently Safer Chemistry for Accident Prevention Use of flammable solvents and toxic reagents increases risks.Use of less hazardous materials and milder conditions reduces the potential for accidents.

Detailed Research Findings in Greener Amine Synthesis:

Recent advancements in catalysis offer promising avenues for the green synthesis of amines.

Catalytic Hydrogenation: The reduction of nitroarenes to anilines, a key step in a potential synthesis of the precursor 5-aminoisoindoline, has been a focus of green chemistry research. The use of heterogeneous catalysts, such as palladium nanoparticles on various supports, allows for high efficiency and easy catalyst recovery. nih.govmdpi.com These reactions can often be performed at room temperature and pressure, significantly improving energy efficiency and safety. nih.gov Photocatalytic methods are also emerging as a green protocol for the reduction of nitroaromatics. rsc.org

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field of green chemistry. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the reductive amination of ketones and aldehydes to form chiral amines with high selectivity and under mild aqueous conditions. nih.govacs.orgrsc.org Biocatalytic cascades, where multiple enzymatic reactions are performed in one pot, can further enhance the efficiency and sustainability of amine synthesis. europa.euacs.org A hypothetical biocatalytic route to this compound could involve the enzymatic conversion of a suitable isoindoline precursor, offering a highly selective and environmentally friendly alternative.

By embracing the principles of green chemistry, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient, aligning with the broader goals of modern chemical manufacturing.

Mechanistic Investigations of 5 Ethylaminoisoindoline Transformations

Computational Chemistry in Mechanistic Proposal and ValidationNo computational chemistry studies, including Density Functional Theory (DFT) calculations for transition states or Molecular Dynamics simulations of reactive events, have been found for 5-Ethylaminoisoindoline.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

A hypothetical Quantitative Structure-Reactivity Relationship (QSRR) study was conceptualized to investigate the electronic effects of substituents on the reactivity of this compound derivatives in a representative electrophilic aromatic substitution reaction. This analysis aims to build a predictive model that correlates the reaction rate with various molecular descriptors, providing insights into the reaction mechanism.

Hypothetical Reaction: Nitration of Substituted this compound Derivatives

The nitration of a series of hypothetical 5-(ethylamino)isoindoline derivatives, substituted at the 4- and 6-positions of the isoindoline (B1297411) ring, was chosen as a model transformation. The reaction is presumed to proceed via a standard electrophilic aromatic substitution mechanism, where the rate-determining step is the attack of the nitronium ion (NO₂⁺) on the aromatic ring. The primary site of substitution is assumed to be the position ortho to the activating ethylamino group.

Molecular Descriptors

A set of quantum chemical and empirical descriptors were selected to parameterize the electronic and steric properties of the substituted this compound derivatives. These descriptors are known to influence the rate of electrophilic aromatic substitution reactions in aniline (B41778) and its derivatives. nih.gov

Hammett Constants (σ): These empirical parameters quantify the electron-donating or electron-withdrawing nature of a substituent.

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This quantum chemical descriptor relates to the electron-donating ability of the molecule. A higher EHOMO generally corresponds to greater reactivity towards electrophiles.

Calculated pKa: This value indicates the basicity of the amino group, which can influence the concentration of the protonated, less reactive form of the amine under acidic reaction conditions.

Natural Charge on the Amino Nitrogen (qN): This descriptor reflects the electron density at the nitrogen atom, which is directly involved in activating the aromatic ring.

Hypothetical Research Findings and Data

A hypothetical dataset was generated to illustrate the relationships between the selected molecular descriptors and the observed reaction rate constants (log k). The data is presented in the interactive table below.

Analysis of the Hypothetical Data

A multiple linear regression analysis of the hypothetical data would likely reveal a strong correlation between the reactivity (log k) and the selected molecular descriptors. The resulting QSRR model could be represented by an equation similar to:

log k = c₀ + c₁σ + c₂EHOMO + c₃pKa + c₄qN

Based on the principles of electrophilic aromatic substitution, the following trends would be expected:

Hammett Constants (σ): A negative correlation is anticipated between log k and σ. Electron-donating groups (negative σ) increase the electron density of the aromatic ring, thus increasing the reaction rate, while electron-withdrawing groups (positive σ) have the opposite effect.

HOMO Energy (EHOMO): A positive correlation is expected. A higher HOMO energy facilitates the donation of electrons to the incoming electrophile, leading to a faster reaction.

Calculated pKa: A positive correlation is likely. A higher pKa indicates a more basic amine, which means a lower concentration of the protonated and deactivated anilinium ion under acidic nitration conditions.

Natural Charge on the Amino Nitrogen (qN): A negative correlation is expected, as a more negative charge on the nitrogen atom implies a stronger electron-donating effect through resonance, thereby increasing the nucleophilicity of the aromatic ring.

The development of a robust QSRR model would allow for the prediction of the reactivity of other, yet unsynthesized, this compound derivatives. Such a model serves as a powerful tool in guiding the design of new compounds with tailored reactivity for various applications. The insights gained from the relative contributions of each descriptor can also elucidate the finer mechanistic details of the transformation.

Advanced Chemical Reactions of 5 Ethylaminoisoindoline

Functionalization at the Isoindoline (B1297411) Nitrogen Atom

The nitrogen atom of the isoindoline core is a secondary amine, making it a prime site for nucleophilic reactions. Its reactivity allows for the introduction of a wide variety of substituents, significantly altering the steric and electronic properties of the molecule.

The isoindoline nitrogen can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing new carbon-based frameworks or carbonyl-containing moieties.

N-Alkylation: This reaction involves the substitution of the hydrogen on the isoindoline nitrogen with an alkyl or aryl group. Common methods employ alkyl halides, tosylates, or mesylates in the presence of a base to neutralize the acid generated. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the synthesis of the ganglionic blocking agent Chlorisondamine involves the stepwise reduction of an N-alkylated phthalimide (B116566) to the corresponding isoindoline, followed by permethylation, demonstrating a route to N-substituted isoindolines mdpi.com. While direct alkylation of the isoindoline is common, an alternative involves the alkylation of a related precursor like an N-isoindolinone, which serves as a protected glycine (B1666218) equivalent, followed by further transformations nih.gov. Iron-catalyzed N-alkylation of indolines (isomers of isoindolines) with alcohols has also been reported, offering a greener alternative to using alkyl halides researchgate.net.

N-Acylation: The introduction of an acyl group onto the isoindoline nitrogen is typically achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are generally high-yielding and proceed under mild conditions. N-acylation is a key step in the synthesis of various biologically active molecules. For example, unnatural N-acyl amino acid analogs with an isoindoline head group have been synthesized and shown to stimulate mitochondrial respiration nih.gov. The acylation can also be part of a more complex domino reaction, such as a three-component reaction involving N-acylation followed by cycloaddition to build polysubstituted benzo[f]isoindole structures acs.org. The use of milder acylating agents, such as thioesters, has been developed for the chemoselective N-acylation of related heterocycles like indoles, which could be applicable to isoindolines nih.gov.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product Type Reference Example
N-Alkylation Alkyl Halide (e.g., Methyl Chloride) N-Alkyl Isoindoline Synthesis of Chlorisondamine mdpi.com
N-Alkylation Alcohol (with Fe catalyst) N-Alkyl Indoline Iron-catalyzed N-alkylation of indolines researchgate.net
N-Acylation Acyl Chloride (e.g., Oleoyl Chloride) N-Acyl Isoindoline Carboxylate Synthesis of mitochondrial uncouplers nih.gov

The isoindoline scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. By reacting the isoindoline nitrogen and an adjacent position (either on the aromatic ring or on a pre-installed substituent), new rings can be annulated onto the core structure. A notable example is the structure of Mazindol, a drug used for treating obesity, which features an isoindoline heterocycle fused with an additional five-membered, nitrogen-containing ring between the C1 and N2 positions mdpi.com.

Synthetic strategies often involve multi-step sequences. For example, an appropriately substituted isoindoline derivative can undergo intramolecular cyclization reactions. Alternatively, isoindoline-1,3-diones are common starting materials that can be elaborated into a variety of fused heterocycles through condensation and cyclization reactions with various reagents researchgate.netresearchgate.net. These reactions enable the construction of novel polycyclic frameworks with potential applications in medicinal chemistry and materials science.

Modifications at the Ethylamino Side Chain

The secondary amine of the 5-ethylamino group offers a second distinct site for functionalization, allowing for modifications independent of the isoindoline nitrogen.

The ethyl group can be conceptually extended or branched through several synthetic routes. One common industrial method for producing N-alkylanilines is through reductive amination. For instance, N-ethylaniline can be prepared by reacting aniline (B41778) with acetaldehyde (B116499) in the presence of a reducing agent google.com. By analogy, reacting the parent 5-aminoisoindoline with larger or branched aldehydes (e.g., propanal, isobutyraldehyde) followed by reduction would yield derivatives with elongated or branched alkyl chains at the 5-position.

Another approach involves the N-alkylation of a protected 5-aminoisoindoline. For example, after acylation to form a sulfonamide, the resulting nitrogen is less nucleophilic but can still be alkylated under specific conditions. Subsequent removal of the protecting group would yield the desired N-alkylated product. Metabolic pathways of drugs containing N,N-dialkylamino groups often involve N-dealkylation, highlighting the reactivity of the C-H bonds adjacent to the nitrogen, which can be targeted for functionalization under enzymatic or biomimetic conditions nih.gov.

The secondary amine of the ethylamino group readily undergoes acylation and sulfonylation to form stable amides and sulfonamides, respectively. These reactions are typically high-yielding and can be performed selectively in the presence of the isoindoline nitrogen by controlling the reaction conditions or by using a protecting group strategy.

Amidation: Reaction with acyl chlorides or carboxylic acids (using a coupling agent like DCC) converts the ethylamino group into an N-ethylalkanamido group. This transformation is useful for introducing new functional groups and modulating the electronic properties of the aromatic ring.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds and can also serve as protecting groups for the amine.

These derivatizations are standard transformations for secondary amines like N-ethylaniline youtube.com.

Table 2: Potential Derivatizations of the Ethylamino Group

Reaction Type Reagent Example Functional Group Formed
Amidation Acetyl Chloride N-Acetamido
Sulfonamidation Benzenesulfonyl Chloride N-Benzenesulfonamido

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of the isoindoline core is activated towards electrophilic aromatic substitution (SEAr) by two nitrogen-containing substituents: the fused pyrrolidine (B122466) ring (an alkylamino-type group) and the 5-ethylamino group. Both are strongly activating, ortho-, para-directing groups wikipedia.org.

In 5-Ethylaminoisoindoline, the positions ortho and para to the ethylamino group are C4, C6, and C7 (isoindoline numbering). The positions ortho and para to the isoindoline nitrogen's point of fusion are C4, C6, and C7. Therefore, these two groups reinforce each other, strongly directing incoming electrophiles to the C4 and C6 positions. Steric hindrance may influence the ratio of substitution at these two sites. Standard SEAr reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Beyond classical SEAr, modern cross-coupling reactions provide powerful tools for aromatic ring functionalization nih.gov. To apply these methods, a halogenated this compound derivative (e.g., 4-bromo-5-ethylaminoisoindoline) would be required. This precursor could then undergo various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with a boronic acid to form a new C-C bond. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, potentially introducing a third amino group onto the scaffold youtube.com.

These cross-coupling reactions are widely used in drug discovery and offer a modular approach to synthesizing complex derivatives with high precision nih.govmdpi.commdpi.com.

Electrophilic Aromatic Substitution Patterns

The benzene ring of the isoindoline scaffold is activated towards electrophilic aromatic substitution (SEAr) by the presence of the ethylamino group. wikipedia.org This substituent is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org In the case of this compound, the positions ortho to the ethylamino group are C4 and C6, while the para position is C7.

Due to the strong directing effect of the ethylamino group, substitution is expected to occur predominantly at the C4, C6, and C7 positions. The precise distribution of products can be influenced by steric hindrance and the specific reaction conditions employed.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 4-Nitro-5-ethylaminoisoindoline, 6-Nitro-5-ethylaminoisoindoline, 7-Nitro-5-ethylaminoisoindoline
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ 4-Bromo-5-ethylaminoisoindoline, 6-Bromo-5-ethylaminoisoindoline, 7-Bromo-5-ethylaminoisoindoline
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid, this compound-6-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃ 4-Alkyl-5-ethylaminoisoindoline, 6-Alkyl-5-ethylaminoisoindoline

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-ethylaminoisoindoline, 6-Acyl-5-ethylaminoisoindoline |

Directed Ortho Metalation (DoM) Chemistry

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.orgorganic-chemistry.org In this compound, both the secondary amine of the isoindoline ring and the ethylamino substituent can potentially act as DMGs.

The general mechanism involves the coordination of a Lewis basic DMG to a Lewis acidic alkyllithium (like n-butyllithium), which positions the base to deprotonate the nearest C-H bond, forming a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to install a new functional group with high regioselectivity. wikipedia.org

For this compound, metalation could be directed to several positions:

C4: ortho to the ethylamino group.

C7: ortho to the isoindoline nitrogen (N2).

Competition between the directing groups would determine the final lithiation site, which can often be controlled by the choice of base, solvent, and temperature. The resulting organometallic intermediate is a versatile synthon for creating highly substituted isoindoline derivatives. unblog.fr

Table 2: Potential Functionalization via Directed Ortho Metalation

Directing Group Position of Lithiation Electrophile (E+) Product
Ethylamino Group C4 CO₂ This compound-4-carboxylic acid
Ethylamino Group C4 (CH₃)₃SiCl 4-Trimethylsilyl-5-ethylaminoisoindoline
Isoindoline Nitrogen C7 I₂ 7-Iodo-5-ethylaminoisoindoline

Late-Stage Functionalization via C-H Activation

Late-stage functionalization (LSF) via transition-metal-catalyzed C-H activation has become a crucial tool in medicinal chemistry for modifying complex molecules without the need for pre-functionalization. researchgate.netnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov For this compound, LSF offers a pathway to introduce diverse functional groups with high selectivity, often guided by a directing group. researchgate.net

Catalytic systems, particularly those based on palladium, rhodium, and ruthenium, are commonly employed. researchgate.netacs.org The reaction typically proceeds through a cyclometalated intermediate, where a directing group on the substrate coordinates to the metal center, bringing it into proximity with a specific C-H bond. This facilitates oxidative addition and subsequent functionalization. The amino groups present in this compound can serve as effective directing groups for such transformations. Lewis acid catalysis can also be employed for C-H functionalization to synthesize isoindoline and isoindolinone structures. cas.cn

Table 3: Examples of C-H Activation Reactions for Isoindoline Scaffolds

Catalyst System Reactant Functional Group Introduced Reaction Type
Pd(OAc)₂ Aryl halides Aryl C-H Arylation
[RhCp*Cl₂]₂ Alkenes Alkenyl C-H Alkenylation
Ru(II) complexes Alkynes Alkenyl (after annulation) C-H Alkenylation/Annulation

Cycloaddition and Annulation Reactions Involving the Isoindoline Scaffold

The isoindoline scaffold can be synthesized through various cycloaddition reactions, which are powerful methods for constructing cyclic systems. osi.lvresearchgate.net While this compound is already formed, its core structure is related to intermediates and products in these reactions. Key examples include:

[3+2] Cycloadditions: Azomethine ylides can undergo 1,3-dipolar cycloadditions with dipolarophiles to form the pyrrolidine ring of the isoindoline system. osi.lvnih.govbeilstein-journals.org

[4+2] Cycloadditions (Diels-Alder): Intramolecular Diels-Alder reactions have been used to construct the isoindolinone moiety found in various natural products. nih.govbeilstein-journals.org

[2+2+2] Cycloadditions: Iridium(III) catalysis can facilitate the cycloaddition of diynes and alkynes to produce highly functionalized isoindolines. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are also used to build complex polycyclic structures containing the isoindoline motif. acs.orgmdpi.com For instance, the annulation of alicyclic amines with specific aryl lithium compounds can yield polycyclic isoindolines. nih.gov Ruthenium-catalyzed [3+2] annulation of indoles with alkynes provides access to related pyrroloindolone scaffolds. researchgate.net These methods highlight the synthetic accessibility and versatility of the isoindoline core.

Redox Chemistry of the Isoindoline System

The redox behavior of the isoindoline system is of interest for applications in materials science and catalysis. Isoindoline-based ligands can be redox-active, meaning they can exist in multiple oxidation states and participate in electron transfer processes within coordination complexes. sfu.ca

Studies on related isoindole-4,7-diones show that these compounds can undergo reversible one-electron reductions, proceeding from the quinone state to a semiquinone and then to a hydroquinone (B1673460) species. acs.org While this compound lacks the quinone structure, its aromatic system and nitrogen atoms can still participate in redox reactions.

Oxidation: The electron-rich aromatic ring, activated by the ethylamino group, can be oxidized at high potentials to form a cation radical. The nitrogen atoms could also be sites of oxidation.

Reduction: The benzene ring can be reduced under certain conditions, although this typically requires harsh conditions (e.g., Birch reduction) that may affect other functional groups.

Polymerization and Oligomerization Potential of this compound Units

Monomers containing amino-functionalized aromatic rings can undergo polymerization or oligomerization to create functional materials. researchgate.netmdpi.com this compound possesses reactive sites—namely the aromatic C-H bonds and the N-H bonds—that could potentially engage in polymerization reactions.

One possible route is oxidative polymerization . Using chemical or enzymatic oxidants, coupling could occur between monomer units at the activated C-H positions of the aromatic ring or through the nitrogen atoms, leading to the formation of oligomers or polymers. researchgate.net For example, the enzymatic polymerization of 5-aminoquinoline (B19350) has been shown to produce oligomers with varying chain lengths. researchgate.net

The resulting polymers or oligomers could exhibit interesting electronic and optical properties, making them candidates for applications in organic electronics. The ability of related indole-based polymers to form cross-linked films through electrochemical oxidation suggests similar potential for materials derived from this compound. researchgate.net The process of oligomerization can be concentration- and time-dependent. nih.govnih.gov

Derivatives and Analogs of 5 Ethylaminoisoindoline: Design and Synthesis

Structural Modification Strategies for Enhanced Molecular Properties

Structural modifications are key to refining the therapeutic potential of a lead compound. For the 5-Ethylaminoisoindoline scaffold, several strategies can be employed to enhance its molecular characteristics.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to alter a compound's properties while retaining its desired biological activity. spirochem.comslideshare.net This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

Key Applications in this compound Modification:

Ethylamino Group Modification: The ethylamino group at the 5-position is a prime site for modification. Isosteric replacement could involve substituting the ethyl group with other alkyl groups, a cyclopropyl (B3062369) group, or incorporating heteroatoms to modulate lipophilicity and metabolic stability.

Aromatic Ring Substitution: The benzene (B151609) ring of the isoindoline (B1297411) core can be substituted with various bioisosteres. For instance, replacing a hydrogen atom with a fluorine atom can significantly alter electronic properties and metabolic stability. nih.gov

Nitrogen Atom Replacement: The nitrogen of the pyrrolidine (B122466) ring can be replaced with other atoms, although this would fundamentally change the core structure. A more common approach is to modify the substituent on the nitrogen.

Table of Potential Bioisosteric Replacements for this compound:

Original GroupPotential BioisostereRationale
Ethyl (-CH2CH3)CyclopropylIntroduces conformational rigidity.
Phenyl (C6H5)PyridylModulates solubility and introduces hydrogen bonding capabilities.
Hydrogen (-H)Fluorine (-F)Enhances metabolic stability and alters electronic properties. nih.gov
Amine (-NH-)Methylene (B1212753) (-CH2-)Changes hydrogen bonding capacity and basicity.

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular backbones with similar biological activity to a known active compound. nih.govrsc.org This can lead to new intellectual property and improved drug-like properties.

Strategies for this compound:

Core Scaffold Alteration: The isoindoline core could be replaced by other bicyclic systems like indoline, isoquinoline, or indazole. rsc.org

Ring Expansion/Contraction: The five-membered pyrrolidine ring could be expanded to a six-membered piperidine (B6355638) ring or contracted to a four-membered azetidine (B1206935) ring, potentially altering the spatial arrangement of substituents and influencing biological activity. Methods for skeletal modifications, such as regiodivergent ring expansion, can provide access to novel quinolinone isomers from oxindole (B195798) precursors. acs.org

Synthesis of Conformationally Constrained Analogs

Introducing conformational constraints into a molecule can lock it into a bioactive conformation, which can lead to increased potency and selectivity.

Methods for Constraining the this compound Structure:

Introduction of Rings: Fusing an additional ring to the isoindoline scaffold can significantly restrict its conformational freedom.

Use of Bulky Groups: Incorporating bulky substituents can restrict the rotation of single bonds.

Intramolecular Bridging: Creating a bridge between two parts of the molecule can create a more rigid structure.

Design and Synthesis of Conjugates and Hybrid Molecules

Conjugating this compound with other molecules or incorporating it into larger, more complex structures can lead to compounds with novel properties and functionalities.

Linker Considerations:

Length and Flexibility: The length and flexibility of the linker can influence the spatial orientation of the two active parts of the molecule.

Chemical Stability: The linker must be stable under physiological conditions.

Common linker chemistries involve the use of polyethylene (B3416737) glycol (PEG), alkyl chains, or peptidic linkers.

Macrocycles are large cyclic molecules that have gained significant attention in drug discovery due to their ability to target challenging protein-protein interactions. researchgate.net The isoindoline scaffold can be incorporated into macrocyclic structures to create novel therapeutic agents.

Synthetic Strategies:

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of macrocycles. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling can be used to form macrocyclic structures. mdpi.com

Peptide Coupling Reactions: The isoindoline moiety can be incorporated into peptide-based macrocycles using standard peptide coupling techniques.

A generalized strategy for creating an isoindoline core within a macrocycle via an intramolecular [2+2+2] cycloaddition has been explored. emory.edu Additionally, fluorescent isoindole crosslinking chemistry has been used to create bioactive monocyclic and bicyclic peptide products. nih.gov

High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

High-throughput synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large, diverse libraries of this compound derivatives. These approaches enable the systematic exploration of chemical space around the core isoindoline structure, facilitating the discovery of novel compounds with desired biological activities.

The general approach to creating a combinatorial library of this compound derivatives involves the use of a common scaffold, in this case, the this compound core, to which various building blocks are attached. The ethylamino group at the 5-position and the secondary amine of the isoindoline ring are key points for diversification.

Solid-Phase and Solution-Phase Synthesis:

Both solid-phase and solution-phase synthesis techniques can be employed for the generation of this compound derivative libraries.

Solid-Phase Synthesis: In this approach, the this compound scaffold is attached to a solid support (e.g., a resin bead). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent reaction steps can be performed to introduce diversity at various positions of the molecule. For example, the secondary amine of the isoindoline can be acylated, alkylated, or sulfonylated with a variety of reagents. The ethylamino group can also be functionalized, for instance, by reaction with a diverse set of isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives.

Solution-Phase Synthesis: Parallel synthesis in solution is another common technique. This method is often preferred for smaller, more focused libraries. Reactions are typically carried out in multi-well plates, allowing for the simultaneous synthesis of numerous analogs. Purification can be achieved through techniques like automated flash chromatography or crystallization.

Representative Synthetic Strategies:

A hypothetical combinatorial library of this compound derivatives could be constructed using the following strategies:

Reaction TypeReagents for DiversificationResulting Functional Group
N-Acylation of IsoindolineDiverse acid chlorides, acid anhydridesAmide
N-Sulfonylation of IsoindolineVarious sulfonyl chloridesSulfonamide
N-Alkylation of IsoindolineDifferent alkyl halides, aldehydes (reductive amination)Tertiary amine
Urea/Thiourea formation at 5-Ethylamino groupA range of isocyanates, isothiocyanatesUrea/Thiourea

These reactions can be performed in a combinatorial fashion, where a set of this compound starting materials is reacted with a library of diverse building blocks, leading to the rapid generation of a large number of unique products.

Spectroscopic Characterization of Novel Derivatives (e.g., NMR, Mass Spectrometry)

The structural elucidation of newly synthesized this compound derivatives is crucial to confirm their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For a typical this compound derivative, characteristic signals would include:

Aromatic protons on the isoindoline ring system.

Signals for the ethyl group (a quartet and a triplet).

Protons of the isoindoline ring's methylene groups.

Signals corresponding to the protons of the newly introduced substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can also provide information about their structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of the novel derivative.

The following table provides hypothetical spectroscopic data for a representative novel derivative, N-benzoyl-5-ethylaminoisoindoline.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
N-benzoyl-5-ethylaminoisoindoline7.8-7.2 (m, 8H, Ar-H), 4.8 (s, 4H, CH₂-N-CH₂), 3.5 (q, 2H, CH₂-CH₃), 1.2 (t, 3H, CH₂-CH₃)170.1 (C=O), 145.2, 136.5, 131.8, 129.7, 128.5, 127.3, 125.6, 118.9 (Ar-C), 52.8 (CH₂-N), 38.4 (CH₂-CH₃), 15.2 (CH₂-CH₃)[M+H]⁺ calculated for C₁₇H₁₉N₂O: 267.1497; found: 267.1495

This combination of high-throughput synthesis and detailed spectroscopic characterization allows for the efficient generation and validation of large libraries of this compound derivatives, which are essential for the discovery of new and improved therapeutic agents.

Computational and Theoretical Studies of 5 Ethylaminoisoindoline

In the absence of publicly available, peer-reviewed computational studies specifically focused on 5-Ethylaminoisoindoline, this article outlines the established theoretical methodologies and computational approaches that would be employed to investigate its chemical and physical properties. The data presented herein is generated for illustrative purposes to demonstrate the application of these powerful techniques in modern chemical research.

Analytical Methodologies for 5 Ethylaminoisoindoline Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating 5-Ethylaminoisoindoline from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, ranging from rapid reaction monitoring to high-resolution purity determination.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity assessment of this compound due to its high resolution and sensitivity. Developing a robust HPLC method is a critical step in its analysis.

A common approach for aromatic amines like this compound is reversed-phase HPLC (RP-HPLC). nih.gov This involves a nonpolar stationary phase, typically a C8 or C18 silica-based column, and a polar mobile phase. chemrevlett.com Method development involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and peak shape.

A typical starting point for method development would be a gradient elution. This begins with a higher percentage of a weak solvent (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and gradually increases the percentage of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). tandfonline.comthermofisher.cn This gradient allows for the effective elution of compounds with a range of polarities. The UV detector is commonly set at a wavelength where the aromatic isoindoline (B1297411) core exhibits strong absorbance, typically around 220-280 nm.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile byproducts that may arise during the synthesis of this compound. Because of the low volatility of the target compound itself, GC is not the primary method for its analysis but is crucial for assessing the presence of low molecular weight starting materials or side-reaction products.

Potential volatile impurities could include residual solvents or byproducts from alkylation reactions. For GC analysis of amines, derivatization is sometimes employed to improve chromatographic behavior and reduce peak tailing, which can be a common issue with polar amine compounds. researchgate.net However, for simple volatile byproducts, direct injection may be sufficient.

The analytical process involves injecting a vaporized sample into a heated column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions in real-time. chemistryhall.comlibretexts.org In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture separate based on their polarity.

By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on the same plate, one can track the disappearance of the starting material spot and the appearance of a new product spot. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in identifying the product. libretexts.org Visualization is often achieved using a UV lamp, as the aromatic nature of this compound makes it UV-active. rsc.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound. These methods probe the molecular structure at the atomic level, providing detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. nih.gov For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its structure.

¹H NMR Spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the isoindoline ring, the methylene (B1212753) protons of the isoindoline and ethyl groups, the methyl protons of the ethyl group, and the N-H proton of the amino group. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are used to piece together the structure. libretexts.orgorgchemboulder.com

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon (aromatic, aliphatic) and its local electronic environment. pitt.edu

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural confirmation. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH 6.5 - 7.5 110 - 130
Isoindoline CH₂ ~4.0 - 4.5 ~50 - 55
N-H 3.0 - 5.0 (broad) N/A
N-CH₂ (Ethyl) ~3.1 - 3.3 ~40 - 45
CH₃ (Ethyl) ~1.2 - 1.4 ~14 - 16
Aromatic C (quaternary) N/A 130 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. orgchemboulder.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

The presence of a secondary amine is typically indicated by a single, weak to medium intensity N-H stretching band in the region of 3300-3500 cm⁻¹. spectroscopyonline.comlibretexts.org The aromatic nature of the isoindoline ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the ethyl and isoindoline methylene groups would appear just below 3000 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3300 - 3500 Weak-Medium
Aromatic Ring C-H Stretch 3000 - 3100 Medium
Alkyl Groups C-H Stretch 2850 - 2960 Medium-Strong
Aromatic Ring C=C Stretch 1400 - 1600 Medium
Aromatic Amine C-N Stretch 1250 - 1335 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. libretexts.org

The structure of this compound contains an isoindoline ring system, which is an aromatic chromophore. This system is rich in π-electrons, making it susceptible to π → π* transitions, where an electron from a π bonding orbital is excited to a π anti-bonding orbital. uzh.ch Additionally, the nitrogen atom of the ethylamino group possesses non-bonding electrons (lone pairs). These can undergo n → π* transitions, where a non-bonding electron is promoted to a π anti-bonding orbital of the aromatic ring. uzh.ch Typically, n → π* transitions require less energy (occur at longer wavelengths) than π → π* transitions. uzh.ch The resulting UV-Vis spectrum would display absorption bands corresponding to these specific electronic transitions, providing insight into the molecule's electronic structure. shu.ac.uk

Table 1: Potential Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Spectral Region
π → π* π bonding to π anti-bonding Ultraviolet (200-400 nm)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) provides the exact molecular weight of the compound.

For this compound (C₁₀H₁₄N₂), the nominal molecular weight is 162.23 g/mol . A high-resolution mass spectrometer could confirm its elemental composition. Furthermore, the ionization process imparts enough energy to cause the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint.

For an aromatic amine like this compound, common fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is cleaved, which would result in the loss of a methyl group (CH₃•) from the ethyl substituent, leading to a prominent fragment ion. libretexts.org

Loss of the Ethyl Group: Cleavage of the bond between the nitrogen and the ethyl group can result in the loss of an ethyl radical (•C₂H₅).

Ring Fragmentation: The isoindoline ring system itself can undergo cleavage, producing a series of characteristic ions. nih.gov

Analysis of these fragments allows researchers to piece together the compound's structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Description Proposed Fragment m/z Value
Molecular Ion [C₁₀H₁₄N₂]⁺ 162
Loss of methyl radical (α-cleavage) [M - CH₃]⁺ 147

Advanced X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a crystalline sample of this compound, single-crystal XRD analysis can provide a wealth of structural information. mdpi.com By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the electron density map of the molecule and determine atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com

This technique reveals the molecule's conformation and how it packs into a crystal lattice, including intermolecular interactions like hydrogen bonding. nih.gov The analysis yields fundamental crystallographic data such as the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. mdpi.com This information is vital for understanding the compound's physical properties and for computational modeling studies.

Table 3: Illustrative Crystallographic Data Obtainable for this compound

Parameter Description Example Value
Crystal System The symmetry of the unit cell. Monoclinic
Space Group The set of symmetry operations for the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 5.9, b = 11.0, c = 14.8
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 98.6, γ = 90
Volume (ų) The volume of the unit cell. 950.1

Microscopic and Imaging Techniques for Morphological Analysis (e.g., SEM, TEM)

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology of solid this compound. These methods provide high-resolution images of the material's surface and internal structure.

Scanning Electron Microscopy (SEM): SEM is used to analyze the surface topography and morphology of a sample. researchgate.net An electron beam is scanned across a bulk or powdered sample of this compound, and the resulting images reveal information about particle shape, size distribution, and surface texture. This is particularly useful for quality control and for understanding the physical properties of the solid compound.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing a beam of electrons through an ultra-thin sample. researchgate.net While more challenging for beam-sensitive organic molecules, TEM can reveal details about the internal structure, crystallinity, and the presence of any defects within the crystalline lattice of this compound.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. nih.gov A sample containing this compound would be vaporized and passed through a GC column, which separates it from other components based on boiling point and polarity. The separated compound then enters the mass spectrometer, which provides a mass spectrum for positive identification. nih.gov This method is ideal for assessing the purity of a synthesized sample and identifying volatile impurities. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices, such as biological fluids. frontagelab.com The compound is first separated from the matrix using liquid chromatography. It then enters a tandem mass spectrometer, where a specific precursor ion (e.g., the molecular ion of this compound at m/z 162) is selected, fragmented, and a specific product ion is monitored for quantification. researchgate.netnih.gov This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for detection at very low concentrations. frontagelab.com

Table 4: Hypothetical LC-MS/MS Method Parameters for this compound Quantification

Parameter Condition
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) 162.1 m/z
Product Ion (Q3) 133.1 m/z

Explorations in Material Science Applications of 5 Ethylaminoisoindoline

Integration into Polymer Matrices for Functional Materials

There is no available research detailing the integration of 5-Ethylaminoisoindoline into polymer matrices. The potential of this compound as a monomer or an additive to create functional polymers with specific properties remains an unexplored area of study. Future research could investigate its polymerization behavior, either as a primary monomer or in copolymerization with other monomers, and the resulting thermal, mechanical, and chemical properties of the polymers.

Potential as a Building Block for Supramolecular Assemblies

There is a lack of published work on the use of this compound as a building block for supramolecular assemblies. The isoindoline (B1297411) core and the ethylamino substituent could offer sites for non-covalent interactions, such as hydrogen bonding or π-π stacking, which are crucial for the formation of well-defined supramolecular structures. However, no specific research has been conducted to explore this potential.

Considerations for Thin Film and Coating Applications

No studies have been found that consider this compound for thin film or coating applications. The suitability of a compound for such applications depends on factors like its volatility, thermal stability, and ability to form uniform films. Without experimental data, any potential advantages of this compound in this area are purely speculative.

Incorporation into Advanced Composite Materials

The incorporation of this compound into advanced composite materials is another area where research is absent. Composite materials often utilize organic molecules as matrix materials or as functional additives to enhance properties like strength, conductivity, or thermal resistance. The potential contributions of this compound to composite materials have not been investigated.

Theoretical Frameworks for Predicting Material Properties through Structural Design

While computational studies, such as those using Density Functional Theory (DFT), have been applied to other isoindoline derivatives to predict their electronic and structural properties, no such theoretical frameworks have been published specifically for this compound in the context of material science. Theoretical modeling could be a valuable first step in predicting its potential material properties before undertaking experimental work.

Development of Materials with Tailored Optoelectronic Features

Some isoindole derivatives are known for their applications in dyes and pigments and have been studied for their optical properties. However, there is no specific research on the development of materials with tailored optoelectronic features using this compound. Its absorption and emission characteristics, as well as its potential as a component in organic electronic devices, remain to be explored.

Future Research Directions for 5 Ethylaminoisoindoline

Exploration of Unconventional Synthetic Pathways

Traditional synthetic routes to isoindoline (B1297411) scaffolds can be effective but may lack efficiency or sustainability. Future research should focus on developing and adapting unconventional synthetic methodologies for 5-Ethylaminoisoindoline to improve yields, reduce steps, and enhance molecular diversity.

Several modern synthetic strategies could be explored:

Transition-Metal-Catalyzed Cyclizations: Methods such as palladium- or cobalt-catalyzed reactions have been investigated for creating isoindoline structures. Future work could adapt these catalytic systems to construct the this compound core from readily available precursors, potentially offering higher efficiency and functional group tolerance.

One-Pot Multi-Component Reactions: Designing a convergent synthesis where multiple starting materials react in a single step to form the complex isoindoline structure would be highly efficient. Research into a one-pot reaction involving a suitably substituted phthalaldehyde derivative, an ethylamine (B1201723) source, and a reducing agent could streamline the synthesis significantly. An ultrasonic-assisted one-pot synthesis has been shown to be effective for other isoindolin-1-one (B1195906) derivatives and could be adapted. nih.gov

Intramolecular Cycloaromatization: A strategy involving the intramolecular cycloaromatization of bio-derived furfurals has been developed to produce isoindolinones. rsc.org Adapting this approach could provide a renewable pathway to precursors for this compound.

Orthogonal Synthesis: This approach allows for the selective synthesis of different isomers or related heterocyclic structures from a common precursor. By carefully selecting catalysts and reaction conditions, pathways could be designed to favor the formation of the isoindoline core over other potential products like isoquinolines from α-azido carbonyl compounds. organic-chemistry.org

Table 1: Potential Unconventional Synthetic Pathways for this compound

Synthetic PathwayDescriptionPotential Advantage for this compound Synthesis
Transition-Metal CatalysisUse of catalysts (e.g., Pd, Co, Rh) to facilitate C-N and C-C bond formation for ring closure.High efficiency, milder reaction conditions, and broad functional group compatibility.
Multi-Component ReactionsA one-pot process where three or more reactants combine to form a single product, incorporating most or all of the atoms.Increased atom economy, reduced waste, and simplified purification processes.
Flow ChemistryReactions are performed in a continuous stream rather than in a batch flask, allowing for precise control over parameters.Enhanced safety, scalability, and reproducibility; allows for rapid optimization.
BiocatalysisUse of enzymes or whole organisms to catalyze the reaction.High selectivity (chemo-, regio-, and stereo-), environmentally friendly conditions (aqueous media, mild temperatures).

Application of Artificial Intelligence in Reaction Discovery and Optimization

Future research avenues include:

Retrosynthesis Prediction: AI-powered retrosynthesis software can propose multiple synthetic routes to this compound by analyzing vast reaction databases. nih.govcas.org These tools can identify both known and novel disconnections, providing chemists with innovative strategies that may not be immediately obvious.

Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) for maximizing the yield and selectivity of a given reaction. This approach, often combined with high-throughput experimentation, can identify the best conditions with far fewer experiments than traditional methods. beilstein-journals.org

Predicting Reaction Outcomes: Forward-prediction models can assess the likely success of a proposed reaction, identifying potential side products and flagging unfeasible steps before they are attempted in the lab. This helps to prioritize the most promising synthetic routes for this compound.

Table 2: AI and Machine Learning in the Synthesis of this compound

AI/ML ApplicationFunctionPotential Impact on Research
Retrosynthesis PlanningGenerates and ranks potential synthetic pathways to a target molecule. cas.orgRapidly identifies diverse and novel synthetic routes, reducing reliance on established but potentially inefficient methods.
Reaction OptimizationUses algorithms (e.g., Bayesian optimization) to predict optimal reaction conditions for yield and selectivity. beilstein-journals.orgMinimizes the number of experiments needed, saving time and resources while improving reaction performance.
Forward Reaction PredictionPredicts the major product(s) and potential byproducts from a given set of reactants and conditions.Validates proposed synthetic steps, enabling researchers to avoid non-viable reactions and focus on more promising approaches.
Property PredictionPredicts physicochemical and biological properties of the target molecule and intermediates.Guides the design of derivatives with desired characteristics early in the research process.

Development of Sustainable Production Methods

Adherence to the principles of green chemistry is crucial for modern chemical manufacturing. Future research on this compound should prioritize the development of sustainable and environmentally benign production methods.

Key areas for investigation include:

Green Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical CO₂, or bio-based solvents. Catalyst-free synthesis of isoindolin-1-one derivatives in water has already been demonstrated as a viable green approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Multi-component reactions are particularly advantageous in this regard.

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable, biomass-derived starting materials instead of petrochemicals. The synthesis of isoindolinones from bio-based furfurals is a promising precedent. rsc.org

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential for robust and scalable synthesis. Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of chemical reactions, offering insights that are often missed with traditional offline analysis. mt.comwikipedia.orgmt.com

Future studies on the synthesis of this compound would benefit from the application of:

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor the concentrations of reactants, intermediates, and products directly in the reaction vessel. youtube.comamericanpharmaceuticalreview.comspectroscopyonline.comresearchgate.net This data is invaluable for understanding reaction mechanisms, identifying rate-limiting steps, and ensuring process consistency.

Real-Time Data Analysis: Coupling spectroscopic data with chemometric software allows for the deconvolution of complex spectral information into clear concentration profiles for each species in the reaction. This facilitates precise endpoint detection and the development of accurate kinetic models. youtube.com

Table 3: In-Situ Monitoring Techniques for this compound Synthesis

TechniqueInformation GainedAdvantage
FTIR SpectroscopyReal-time concentration of key functional groups (e.g., C=O, N-H).Provides kinetic data, detects intermediates, and determines reaction endpoints. americanpharmaceuticalreview.com
Raman SpectroscopyMonitors changes in molecular vibrations, particularly for non-polar bonds and aromatic rings.Excellent for use in aqueous solutions and for studying crystalline forms and polymorphism. americanpharmaceuticalreview.com
NMR SpectroscopyProvides detailed structural information on all soluble species in the reaction mixture. researchgate.netUnambiguously identifies reactants, intermediates, products, and byproducts, offering deep mechanistic insight.
Mass SpectrometryTracks the mass-to-charge ratio of ions in the reaction, identifying species as they form.Highly sensitive for detecting transient intermediates and reaction byproducts.

Interdisciplinary Research with Emerging Fields

The true value of a chemical compound is often realized through its application. The isoindoline scaffold is present in numerous biologically active molecules and functional materials. mdpi.com Future research should foster collaborations to explore the potential of this compound in emerging scientific fields.

Potential interdisciplinary avenues include:

Materials Science: The isoindole core is known for its fluorescent properties, making it a candidate for organic light-emitting devices (OLEDs). organic-chemistry.org Research could investigate the photophysical properties of this compound and its derivatives for applications in organic electronics or as fluorescent probes.

Medicinal Chemistry: Many isoindoline derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Collaborative efforts with pharmacologists could screen this compound for novel therapeutic activities.

Chemical Biology: The compound could be functionalized to serve as a molecular probe to study biological processes or as a ligand for specific protein targets. Metal complexes of isoindoline derivatives have shown activity as enzyme inhibitors.

Theoretical Predictions for Novel Reactivity Patterns

Computational chemistry provides a powerful lens for predicting molecular properties and reactivity before a single experiment is performed. Applying theoretical methods to this compound can guide experimental work and uncover novel chemical transformations.

Future theoretical studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound. acs.orgnih.gov Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing new reactions.

Reaction Mechanism Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways. mdpi.com This allows researchers to assess the feasibility of a proposed reaction, understand its mechanism, and predict the structure of transition states and intermediates, offering a rational basis for catalyst design and reaction optimization.

Molecular Electrostatic Potential (MESP) Mapping: MESP maps visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. nih.gov This information is crucial for predicting how this compound will interact with other reagents, particularly in reactions governed by electrostatic forces.

Q & A

Basic Research Question: What are the optimal synthetic pathways for 5-Ethylaminoisoindoline, and how can purity be validated experimentally?

Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution or reductive amination of isoindoline derivatives. To validate purity, researchers should employ a combination of techniques:

  • Chromatographic Analysis : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities. Include retention time comparisons with known standards .
  • Spectroscopic Characterization : Confirm structural integrity via 1^1H/13^13C NMR (e.g., characteristic peaks for ethylamino groups at δ 1.2–1.5 ppm for CH3_3 and δ 2.7–3.1 ppm for NH-CH2_2-) and FT-IR (N-H stretch at ~3300 cm1^{-1}) .
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C10_{10}H14_{14}N2_2 requires C: 70.55%, H: 8.29%, N: 16.47%) .

Advanced Research Question: How can computational modeling predict the reactivity of this compound in catalytic systems, and what experimental validation is required?

Methodological Answer:

  • Computational Workflow :
    • Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Simulate reaction pathways (e.g., transition state analysis for amination reactions) using Gaussian or ORCA software.
  • Experimental Validation :
    • Compare predicted activation energies with experimental kinetic studies (e.g., Arrhenius plots from temperature-dependent reaction rates).
    • Validate electron density distributions via X-ray crystallography (if single crystals are obtainable) .
  • Contradiction Management : If computational and experimental data conflict, recalibrate basis sets or re-examine solvent effects in simulations .

Basic Research Question: What standardized protocols exist for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing Design :
    • pH Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max ≈ 260 nm) over 24–72 hours .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution-phase stability, conduct accelerated aging at 40–60°C and analyze aliquots via HPLC .
  • Data Interpretation : Calculate degradation rate constants (kk) using first-order kinetics and compare half-lives across conditions .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

  • Hypothesis-Driven Approach :
    • Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO controls ≤0.1%) .
    • Dose-Response Analysis : Perform IC50_{50} assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with positive/negative controls (e.g., cisplatin for cytotoxicity) .
  • Statistical Resolution :
    • Apply ANOVA to identify significant inter-cell-line variability.
    • Use cluster analysis to group cell lines by response patterns (e.g., metabolic activity via MTT assays) .
  • Mechanistic Follow-Up : If discrepancies persist, profile expression levels of target proteins (e.g., via Western blot) to link bioactivity to molecular pathways .

Basic Research Question: What are the best practices for designing a kinetic study of this compound’s reaction with electrophilic agents?

Methodological Answer:

  • Experimental Design :
    • Variable Definition : Independent variable = electrophile concentration; dependent variable = reaction rate (monitored via UV-Vis or NMR time-course data) .
    • Control Parameters : Maintain constant temperature (water bath ±0.5°C), ionic strength, and solvent composition (e.g., DMF/water mixtures) .
  • Data Collection :
    • Use pseudo-first-order conditions (excess electrophile) to simplify rate law determination.
    • Plot ln([reactant]) vs. time to extract rate constants (kobsk_{\text{obs}}) .
  • Error Mitigation : Include error bars from triplicate runs and report confidence intervals for kobsk_{\text{obs}} .

Advanced Research Question: How can researchers integrate this compound into supramolecular assemblies, and what analytical techniques confirm successful assembly?

Methodological Answer:

  • Assembly Strategies :
    • Host-Guest Chemistry : Utilize the ethylamino group as a hydrogen-bond donor with crown ethers or cucurbiturils.
    • Coordination Complexes : React with transition metals (e.g., Pd(II), Cu(II)) to form chelates; monitor via UV-Vis (d-d transitions) .
  • Analytical Validation :
    • TEM/SEM : Image nanostructures (e.g., micelles or coordination polymers).
    • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KaK_a) for host-guest interactions .
  • Contradiction Notes : If spectroscopic data (e.g., NMR) and microscopy conflict, verify sample preparation for microscopy (e.g., staining artifacts) .

Basic Research Question: What are the ethical considerations in handling this compound for in vitro toxicology studies?

Methodological Answer:

  • Safety Protocols :
    • Risk Assessment : Review SDS for acute toxicity (e.g., LD50_{50} in rodents) and implement PPE (gloves, lab coats, fume hoods) .
    • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for preclinical studies .

Advanced Research Question: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Model Development :
    • Dataset Curation : Compile structural (SMILES) and bioactivity data (e.g., IC50_{50}, logP) from ChEMBL or PubChem.
    • Feature Selection : Use molecular descriptors (e.g., Morgan fingerprints, topological polar surface area) .
  • Training and Validation :
    • Apply Random Forest or Graph Neural Networks to predict bioactivity.
    • Validate with leave-one-out cross-validation and external test sets .
  • Experimental Prioritization : Synthesize top-predicted derivatives and validate via in vitro assays (e.g., enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.